molecular formula C14H17FN2O4 B2801689 Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate CAS No. 733749-63-8

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate

Cat. No. B2801689
CAS RN: 733749-63-8
M. Wt: 296.298
InChI Key: GSODYRSSBQFFDD-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H17FN2O4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate consists of a piperidine ring attached to a fluoro-nitrophenyl group and an ethyl ester . The molecular weight of the compound is 296.29 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those containing the piperidine ring, have shown promise as antiviral agents. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives have anti-inflammatory and analgesic activities. Notably:

Chiral Optimization

The piperidine ring is essential for chiral optimization. For instance:

Other Potential Applications

While not directly studied for this compound, the indole scaffold offers a wide range of biological activities, including antitubercular, antidiabetic, and antioxidant effects. Researchers continue to explore its therapeutic possibilities .

properties

IUPAC Name

ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c1-2-21-14(18)10-6-8-16(9-7-10)12-5-3-4-11(15)13(12)17(19)20/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSODYRSSBQFFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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